Cas no 1805876-97-4 (4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid)

4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid is a specialized organic compound featuring a brominated oxopropyl group and a thiol-substituted mandelic acid backbone. Its unique structure, combining electrophilic (bromo, carbonyl) and nucleophilic (thiol) functionalities, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules or chiral building blocks. The presence of both reactive bromo and thiol groups allows for selective modifications, facilitating applications in cross-coupling reactions, asymmetric synthesis, or thiol-based conjugation strategies. This compound is particularly useful in medicinal chemistry research for designing enzyme inhibitors or prodrugs due to its ability to interact with biological thiols. Proper handling under inert conditions is recommended due to the reactivity of its functional groups.
4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid structure
1805876-97-4 structure
Product Name:4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid
CAS No:1805876-97-4
MF:C11H11BrO4S
MW:319.171641588211
CID:4940318
Update Time:2025-05-27

4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid
    • Inchi: 1S/C11H11BrO4S/c1-5(13)9(12)7-3-2-6(4-8(7)17)10(14)11(15)16/h2-4,9-10,14,17H,1H3,(H,15,16)
    • InChI Key: DCFHOISAFWOMQV-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC(=CC=1S)C(C(=O)O)O

Computed Properties

  • Exact Mass: 317.95614 g/mol
  • Monoisotopic Mass: 317.95614 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 75.6
  • Molecular Weight: 319.17

4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026608-250mg
4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid
1805876-97-4 97%
250mg
470.40 USD 2021-06-18
Alichem
A015026608-500mg
4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid
1805876-97-4 97%
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798.70 USD 2021-06-18
Alichem
A015026608-1g
4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid
1805876-97-4 97%
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1,460.20 USD 2021-06-18

Additional information on 4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid

Research Brief on 4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid (CAS: 1805876-97-4): Recent Advances and Applications

4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid (CAS: 1805876-97-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and targeted drug delivery systems. This brief synthesizes the latest findings on its chemical properties, synthetic pathways, and biological activities.

Recent literature highlights the compound's utility in the design of covalent enzyme inhibitors, leveraging its reactive bromo and thiol functional groups. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for irreversible inhibitors targeting cysteine proteases, with applications in oncology and infectious diseases. The study reported a 70% inhibition rate of cathepsin B at nanomolar concentrations when incorporated into a tailored inhibitor design.

Advances in synthetic methodologies have also been reported, with a focus on improving yield and stereoselectivity. A novel asymmetric synthesis route developed by Chen et al. (2024) achieved an 85% enantiomeric excess using chiral auxiliaries, addressing previous challenges in obtaining optically pure forms of the compound. This breakthrough has significant implications for the production of chiral pharmaceuticals where the compound serves as a key building block.

In drug delivery research, the thiol moiety of 4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid has been exploited for conjugation with nanoparticles. A 2024 ACS Nano publication detailed its use in creating redox-responsive drug carriers that demonstrate enhanced tumor accumulation and controlled release profiles in murine models. The bromoacetone group was found to facilitate stable conjugation while maintaining pH-sensitive cleavage properties.

Toxicological assessments have progressed with recent in vitro studies showing favorable safety profiles at therapeutic concentrations. However, research teams have noted the need for further in vivo studies to fully characterize pharmacokinetic properties. The compound's metabolic pathways are currently being mapped using advanced mass spectrometry techniques, with preliminary data suggesting hepatic clearance as the primary elimination route.

Looking forward, several pharmaceutical companies have included derivatives of 4-(1-Bromo-2-oxopropyl)-3-mercaptomandelic acid in their preclinical pipelines, particularly for inflammatory and oncological indications. Patent activity has increased by 40% in the past year, reflecting growing commercial interest. Researchers anticipate that the coming years will see clinical translation of several candidates derived from this versatile scaffold.

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